molecular formula C12H13NO B8505838 5-Azetidin-1-yl-indan-1-one

5-Azetidin-1-yl-indan-1-one

Cat. No.: B8505838
M. Wt: 187.24 g/mol
InChI Key: RXPCUMJWUYDKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Azetidin-1-yl-indan-1-one is a bicyclic organic compound featuring an indanone core (a benzene ring fused to a cyclopentanone) substituted with an azetidine ring at the 5-position. Azetidine, a four-membered nitrogen-containing heterocycle, confers unique steric and electronic properties to the molecule.

The synthesis of such compounds typically involves nucleophilic substitution or transition metal-catalyzed coupling reactions. For instance, details the preparation of 1-(Azetidin-1-yl)-2-isopropyl-5-phenylpentan-1-one via GP-6 and GP-8 reaction pathways, achieving yields of 63–85% and enantiomeric excess (ee) values up to 92% . These methods may be adaptable to synthesize this compound by modifying the starting materials to incorporate the indanone scaffold.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

5-(azetidin-1-yl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C12H13NO/c14-12-5-2-9-8-10(3-4-11(9)12)13-6-1-7-13/h3-4,8H,1-2,5-7H2

InChI Key

RXPCUMJWUYDKNQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=CC3=C(C=C2)C(=O)CC3

Origin of Product

United States

Comparison with Similar Compounds

Azetidine-Containing Ketones

  • 1-(Azetidin-1-yl)-2-isopropyl-5-phenylpentan-1-one (Compound 4, ): Structure: Features a linear pentanone backbone with azetidine, isopropyl, and phenyl substituents. Synthesis: Prepared via Zn-mediated coupling (GP-6) or bromoketone substitution (GP-8), with optimized ee values (92%) using chiral catalysts . Key Data: NMR and FT-IR confirm the azetidine ring and ketone functionality. SFC analysis validated enantiopurity.

Piperidine-Substituted Analogs

  • 5-(1,3-Benzodioxol-5-yl)-1-piperidin-1-ylpentan-1-one (): Structure: A six-membered piperidine ring replaces azetidine, attached to a benzodioxolyl-pentanone scaffold. Key Data: Classified as a "misc. intermediate" with 100% purity . Comparison: Feature 5-Azetidin-1-yl-indan-1-one Piperidine Analog Nitrogen Ring Size 4-membered (azetidine) 6-membered (piperidine) Ring Strain Higher Lower Pharmacological Relevance Potential for targeted binding Broader receptor interactions Azetidine’s smaller ring size increases ring strain, which may enhance reactivity or conformational restriction compared to piperidine derivatives.

Indanone and Related Heterocycles

  • 5-Methylindolin-2-one (): Structure: Indolinone scaffold with a methyl group at the 5-position. Application: Used in drug synthesis and as a building block for bioactive molecules .

Pharmaceutical Derivatives

  • Tizanidine-Related Compounds (): Structure: Tizanidine (a muscle relaxant) and its impurities (A, B, C) feature imidazoline and benzothiadiazole moieties. Relevance: Highlights the importance of impurity profiling and stereochemical control in drug development . Comparison: Feature this compound Tizanidine Derivatives Bioactivity Not reported Muscle relaxant properties Regulatory Considerations Purity standards undefined Strict USP limits for impurities While this compound lacks reported bioactivity, its structural complexity necessitates rigorous impurity analysis akin to tizanidine.

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